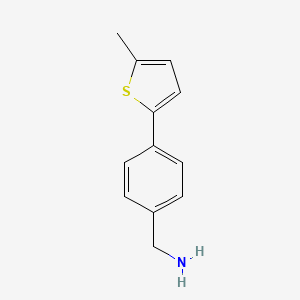

(4-(5-Methylthiophen-2-yl)phenyl)methanamine

Description

Properties

Molecular Formula |

C12H13NS |

|---|---|

Molecular Weight |

203.31 g/mol |

IUPAC Name |

[4-(5-methylthiophen-2-yl)phenyl]methanamine |

InChI |

InChI=1S/C12H13NS/c1-9-2-7-12(14-9)11-5-3-10(8-13)4-6-11/h2-7H,8,13H2,1H3 |

InChI Key |

KYDBANGAMOTKKD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)C2=CC=C(C=C2)CN |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme:

- Starting Material: 4-(5-Methylthiophen-2-yl)benzaldehyde

- Reagents: Ammonia or ammonium salts, reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation (H2/Pd-C).

- Conditions: Typically carried out in a solvent like methanol or ethanol at room temperature or mild heating.

Example from Literature:

- The acid-catalyzed condensation of 5-methyl-2-thiophene carboxaldehyde with aniline derivatives in methanol-water solutions has been reported, leading to imine intermediates which can be subsequently reduced to amines. This method can be adapted to benzylamine formation by using ammonia or ammonium salts instead of anilines.

Alternative Synthetic Routes

Direct Amination of Benzyl Halides

- Starting from 4-(5-methylthiophen-2-yl)benzyl chloride or bromide, nucleophilic substitution with ammonia or amines can yield the corresponding benzylamine derivative.

- This method requires the preparation of the benzyl halide, which can be synthesized by halogenation of the corresponding toluene derivative.

Catalytic Hydrogenation of Schiff Bases

- Schiff bases formed by condensation of 4-(5-methylthiophen-2-yl)benzaldehyde with ammonia or amines can be hydrogenated catalytically to yield the amine.

Preparation Data and Formulation Insights

From the supplier GlpBio, (5-Methylthiophen-2-yl)methanamine (a closely related compound) preparation and formulation data provide useful insights for handling and solution preparation, which are relevant for the target compound as well:

| Stock Solution Concentration | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM | 7.861 mL | 39.3051 mL | 78.6102 mL |

| 5 mM | 1.5722 mL | 7.861 mL | 15.722 mL |

| 10 mM | 0.7861 mL | 3.9305 mL | 7.861 mL |

- Preparation of clear stock solutions often involves dissolving the compound in DMSO followed by dilution with solvents such as PEG300, Tween 80, or corn oil, ensuring clarity at each step.

Structural and Crystallographic Considerations

Crystallographic studies on related compounds such as (E)-1-(5-Methylthiophen-2-yl)-N-(4-nitrophenyl)methanimine reveal that the methylthiophene group adopts a dihedral angle of approximately 54.6° relative to the phenyl ring, which may influence reactivity and steric factors during synthesis.

Summary Table of Preparation Methods

Research Discoveries and Optimization Notes

- Acid-catalyzed condensation reactions in methanol-water mixtures facilitate the formation of imine intermediates, which can be isolated or directly reduced to amines.

- The use of co-solvents and solvent order is critical for solubility and clarity in formulation preparations, as demonstrated in in vivo formulation protocols.

- Structural data indicate that steric hindrance from the methylthiophene moiety can influence reaction kinetics and product crystallinity, guiding optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles like halides, alcohols, and amines.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amine derivatives.

Substitution: Substituted phenyl derivatives

Scientific Research Applications

Chemistry: In organic synthesis, (4-(5-Methylthiophen-2-yl)phenyl)methanamine is used as an intermediate for the preparation of more complex molecules. It serves as a building block in the synthesis of various heterocyclic compounds .

Biology: It can be used in the synthesis of compounds with antimicrobial, antifungal, or anticancer properties .

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may be used to develop new therapeutic agents targeting specific biological pathways .

Industry: The compound is also used in the chemical industry as an intermediate for the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of (4-(5-Methylthiophen-2-yl)phenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Variations in Heterocyclic Substituents

Key Compounds :

- (4-(Thiophen-2-yl)phenyl)methanamine (18) : Replaces the 5-methylthiophene with an unsubstituted thiophene. Synthesized via LiAlH4 reduction of a nitrile precursor in 60% yield .

- (4-(Furan-2-yl)phenyl)methanamine (20) : Features a furan ring, which reduces electron density compared to thiophene, altering reactivity in cross-coupling reactions .

Data Table 1: Heterocyclic Derivatives

Substituent Effects on the Phenyl Ring

Key Compounds :

Data Table 2: Substituent Variations

Modifications to the Amine Group

Key Compounds :

- (3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride : Replaces the phenyl group with a pyran ring, altering steric and electronic profiles (MW: 261.80 g/mol) .

- 1-[4-(1,2,3-Thiadiazol-4-yl)phenyl]methanamine : Substitutes thiophene with a thiadiazole ring, enhancing hydrogen-bonding capacity (MW: 191.25 g/mol) .

Data Table 3: Amine Group Derivatives

Biological Activity

(4-(5-Methylthiophen-2-yl)phenyl)methanamine, an organic compound with the molecular formula C12H13N1S1, is characterized by its unique structure, which includes a phenyl group substituted with a methylthiophene moiety and an amine functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Properties : The compound has been investigated for its efficacy against various bacterial strains, showing promising results in inhibiting bacterial growth.

- Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against cancer cell lines, indicating potential as a therapeutic agent in oncology.

The biological activity of this compound is believed to involve its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the thiophene moiety may interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Antimicrobial Activity

A study assessing the antimicrobial properties of this compound revealed its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods.

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 15 | Moderate |

| Escherichia coli | 30 | Moderate |

| Pseudomonas aeruginosa | 20 | Moderate |

These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro assays conducted on various cancer cell lines demonstrated that this compound exhibits cytotoxic effects. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (Cervical Cancer) | 25 | Significant |

| MCF-7 (Breast Cancer) | 30 | Moderate |

| A549 (Lung Cancer) | 20 | Significant |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that the compound could be further explored for its potential as an anticancer drug.

Synthesis and Structural Analogues

The synthesis of this compound can be achieved through various methods, often involving the reaction of appropriate precursors under controlled conditions. The compound's structure allows for modifications that may enhance its biological activity.

Structural Analogues

Several compounds share structural similarities with this compound. Their notable activities are summarized below:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 5-Methylthiophene | Thiophene ring with methyl group | Antimicrobial properties |

| 4-Amino-N,N-dimethylbenzamide | Aromatic amine with dimethyl substitution | Analgesic and anti-inflammatory effects |

| 2-Amino-thiophene derivatives | Amino group on thiophene | Potential neuroprotective effects |

Q & A

Q. What are the optimal synthetic routes for (4-(5-Methylthiophen-2-yl)phenyl)methanamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via reductive amination of 4-(5-methylthiophen-2-yl)benzaldehyde with ammonia or amine precursors under hydrogenation conditions (e.g., using NaBH₄ or Pd/C catalysts). Alternative routes include Suzuki-Miyaura coupling to link the thiophene and phenyl rings, followed by functionalization to introduce the methanamine group .

- Key factors :

- Catalyst choice : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution in aromatic systems .

- Solvent : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity .

- Table 1 : Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Reductive Amination | 78 | 95 | NaBH₄, MeOH, 0°C | |

| Suzuki Coupling | 65 | 90 | Pd(PPh₃)₄, K₂CO₃, DMF |

Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H NMR :

- Aromatic protons (δ 6.8–7.5 ppm): Distinct signals for thiophene (δ 6.8–7.0) and phenyl rings (δ 7.2–7.5).

- Methyl group on thiophene (δ 2.4 ppm, singlet).

- Methanamine protons (δ 1.8–2.2 ppm, broad due to NH₂) .

- MS (ESI+) : Molecular ion peak at m/z 217.3 [M+H]⁺ confirms molecular weight .

- Purity : HPLC with UV detection (λ = 254 nm) using C18 columns; >95% purity is acceptable for biological assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies identify key functional groups influencing biological activity?

- Methodological Answer :

- SAR Design : Synthesize analogs with modifications to the thiophene (e.g., halogenation), phenyl (e.g., methoxy substituents), or methanamine (e.g., N-alkylation) groups. Compare bioactivity in assays (e.g., enzyme inhibition).

- Table 2 : SAR of Selected Analogs

| Compound Modification | IC₅₀ (μM) | Target | Reference |

|---|---|---|---|

| 5-Chloro-thiophene derivative | 0.8 | Riboswitch | |

| N-Methyl-methanamine | 12.5 | Inflammatory enzyme |

Q. What computational approaches predict binding affinity to biological targets like riboswitches or kinases?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with the TPP riboswitch (PDB: 4KQY). Focus on hydrogen bonds between the methanamine group and conserved adenine residues .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes. Metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

- Validation : Cross-check computational results with SPR (surface plasmon resonance) binding assays .

Q. How should researchers resolve discrepancies in pharmacokinetic data (e.g., bioavailability)?

- Methodological Answer :

- In Vitro Assays :

- Metabolic Stability : Incubate with liver microsomes; measure half-life (t₁/₂ > 60 min indicates stability) .

- Plasma Protein Binding : Use equilibrium dialysis; >90% binding may reduce free drug availability .

- In Vivo PK : Administer in rodent models (IV vs. oral) to calculate AUC and bioavailability. Adjust formulation (e.g., PEGylation) if bioavailability is <20% .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s enzyme inhibition potency?

- Methodological Answer :

- Assay Validation : Ensure consistent enzyme sources (e.g., human recombinant vs. tissue-derived) and buffer conditions (pH 7.4, 25°C) .

- Orthogonal Assays : Confirm IC₅₀ values using fluorescence polarization (FP) and calorimetry (ITC). Discrepancies >10-fold suggest assay interference (e.g., compound aggregation) .

- Dose-Response Curves : Use 8-point dilution series to minimize variability. Report Hill slopes (1.0–1.5 indicates single-site binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.